Kmg-104AM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

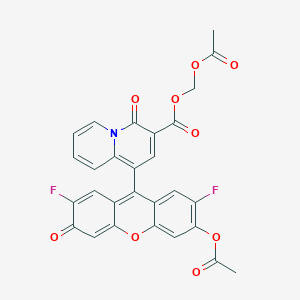

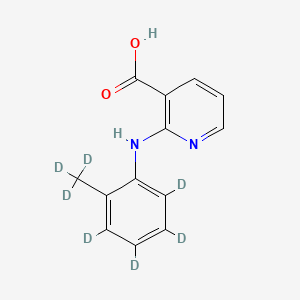

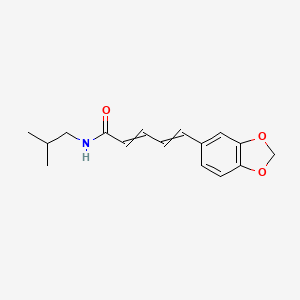

Kmg-104AM is a selective fluorescein-derived magnesium fluorescent membrane-permeable probe. It is primarily used for intracellular 3D magnesium imaging, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kmg-104AM involves the derivation of fluorescein to create a magnesium-specific fluorescent probe. The detailed synthetic route includes the incorporation of a charged beta-diketone as a binding site specific for magnesium ions and a fluorescein residue as the fluorophore .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The compound is stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Kmg-104AM undergoes specific reactions that allow it to bind selectively to magnesium ions. These reactions are primarily based on the interaction between the beta-diketone binding site and magnesium ions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include fluorescein derivatives and beta-diketones. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective binding of magnesium ions .

Major Products Formed

The major product formed from these reactions is the this compound compound itself, which is a highly selective and sensitive magnesium fluorescent probe .

Scientific Research Applications

Kmg-104AM is extensively used in various scientific research applications, including:

Chemistry: Used for the detection and imaging of magnesium ions in chemical reactions.

Biology: Applied in intracellular 3D magnesium imaging to study cellular processes involving magnesium ions.

Medicine: Utilized in pharmacological studies to understand the role of magnesium ions in cellular functions.

Industry: Employed in the development of new materials and technologies that require precise magnesium ion detection .

Mechanism of Action

Kmg-104AM exerts its effects through the selective binding of magnesium ions to its beta-diketone binding site. This binding results in a fluorescent response that can be detected and measured using confocal microscopy. The molecular targets include intracellular magnesium ions, and the pathways involved are related to magnesium ion transport and distribution within cells .

Comparison with Similar Compounds

Kmg-104AM is compared with other similar magnesium fluorescent probes such as Kmg-101 and Kmg-103. The uniqueness of this compound lies in its high selectivity and sensitivity for magnesium ions, making it more effective for intracellular 3D magnesium imaging .

List of Similar Compounds

- Kmg-101

- Kmg-103

Properties

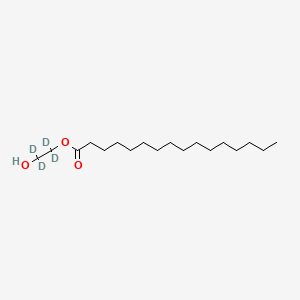

Molecular Formula |

C28H17F2NO9 |

|---|---|

Molecular Weight |

549.4 g/mol |

IUPAC Name |

acetyloxymethyl 1-(3-acetyloxy-2,7-difluoro-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylate |

InChI |

InChI=1S/C28H17F2NO9/c1-13(32)37-12-38-28(36)18-7-15(21-5-3-4-6-31(21)27(18)35)26-16-8-19(29)22(34)10-23(16)40-24-11-25(39-14(2)33)20(30)9-17(24)26/h3-11H,12H2,1-2H3 |

InChI Key |

XXSSZRGXMKYDTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OC(=O)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)

![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)